Cas no 1159822-29-3 (2-(Pyrimidin-2-yloxy)benzonitrile)

2-(Pyrimidin-2-yloxy)benzonitrile is a heterocyclic organic compound featuring a pyrimidine ring linked to a benzonitrile moiety via an oxygen bridge. This structure imparts versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients for crop protection and medicinal applications. Its pyrimidine component enhances binding affinity in target interactions, while the benzonitrile group contributes to stability and reactivity. The compound is valued for its precise functionalization potential, enabling tailored modifications for specialized chemical pathways. High purity and consistent synthesis protocols ensure reliable performance in research and industrial applications.
2-(Pyrimidin-2-yloxy)benzonitrile structure
1159822-29-3 structure
Product Name:2-(Pyrimidin-2-yloxy)benzonitrile
CAS No:1159822-29-3
MF:C11H7N3O
MW:197.192781686783
MDL:MFCD12068354
CID:1205485
PubChem ID:53402026
Update Time:2025-08-03

2-(Pyrimidin-2-yloxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-pyrimidin-2-yloxybenzonitrile
    • MFCD12068354
    • 1159822-29-3
    • DTXSID00694983
    • CS-0171184
    • 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE
    • 2-(Pyrimidin-2-yloxy)-benzonitrile
    • A920872
    • AKOS006229546
    • 2-[(Pyrimidin-2-yl)oxy]benzonitrile
    • SB55960
    • AS-31389
    • 2-(Pyrimidin-2-yloxy)benzonitrile
    • MDL: MFCD12068354
    • Inchi: 1S/C11H7N3O/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H
    • InChI Key: FRWUEBTUQAVVSC-UHFFFAOYSA-N
    • SMILES: O(C1N=CC=CN=1)C1C=CC=CC=1C#N

Computed Properties

  • Exact Mass: 197.058911855g/mol
  • Monoisotopic Mass: 197.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.8Ų

2-(Pyrimidin-2-yloxy)benzonitrile Security Information

2-(Pyrimidin-2-yloxy)benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
30055-1/G
2-(PYRIMIDIN-2-YLOXY)BENZONITRILE
1159822-29-3 97%
1g
$99 2023-09-18
AstaTech
30055-5/G
2-(PYRIMIDIN-2-YLOXY)BENZONITRILE
1159822-29-3 97%
5g
$399 2023-09-18
Alichem
A089007793-5g
2-(Pyrimidin-2-yloxy)benzonitrile
1159822-29-3 95%
5g
$430.92 2023-09-04
abcr
AB282836-1 g
2-(Pyrimidin-2-yloxy)-benzonitrile; 97%
1159822-29-3
1g
€209.40 2023-04-26
abcr
AB282836-5 g
2-(Pyrimidin-2-yloxy)-benzonitrile; 97%
1159822-29-3
5g
€686.10 2023-04-26
Apollo Scientific
OR963445-250mg
2-(Pyrimidin-2-yloxy)benzonitrile
1159822-29-3 95%
250mg
£105.00 2025-02-21
Apollo Scientific
OR963445-1g
2-(Pyrimidin-2-yloxy)benzonitrile
1159822-29-3 95%
1g
£235.00 2025-02-21
TRC
P840588-50mg
2-(Pyrimidin-2-yloxy)benzonitrile
1159822-29-3
50mg
$ 50.00 2022-06-03
TRC
P840588-100mg
2-(Pyrimidin-2-yloxy)benzonitrile
1159822-29-3
100mg
$ 65.00 2022-06-03
TRC
P840588-500mg
2-(Pyrimidin-2-yloxy)benzonitrile
1159822-29-3
500mg
$ 210.00 2022-06-03

2-(Pyrimidin-2-yloxy)benzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1159822-29-3)2-(Pyrimidin-2-yloxy)benzonitrile
Order Number:A920872
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:15
Price ($):353.0
Email:sales@amadischem.com

Additional information on 2-(Pyrimidin-2-yloxy)benzonitrile

2-(Pyrimidin-2-yloxy)benzonitrile: A Promising Compound in Medicinal Chemistry

2-(Pyrimidin-2-yloxy)benzonitrile (CAS No. 1159822-29-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as 2-(2-Pyrimidinyloxy)benzonitrile, is a member of the benzonitrile family and features a pyrimidine moiety attached to the benzene ring via an ether linkage. The combination of these functional groups imparts distinct chemical and biological characteristics, making it a valuable candidate for various research and development efforts.

The molecular structure of 2-(Pyrimidin-2-yloxy)benzonitrile (C13H9N3O) is characterized by its aromatic benzene ring and the pyrimidine heterocycle, which are connected through an oxygen atom. This arrangement provides a rigid, planar structure that can interact with biological targets in specific and predictable ways. The nitrile group, a key feature of the molecule, is known for its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Recent studies have highlighted the potential of 2-(Pyrimidin-2-yloxy)benzonitrile in various therapeutic areas. One notable application is in the development of anticancer agents. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA replication and repair, thereby disrupting the cell cycle and inducing apoptosis.

In addition to its anticancer properties, 2-(Pyrimidin-2-yloxy)benzonitrile has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-(Pyrimidin-2-yloxy)benzonitrile has also been studied extensively. It has been found to exhibit good oral bioavailability and favorable metabolic stability, which are essential characteristics for a drug candidate. Furthermore, preclinical studies have shown that this compound has low toxicity and does not cause significant adverse effects at therapeutic doses.

In the realm of drug discovery, 2-(Pyrimidin-2-yloxy)benzonitrile serves as a valuable scaffold for the design and synthesis of novel compounds with enhanced biological activity. Researchers have used this compound as a starting point to develop derivatives with improved potency, selectivity, and pharmacological properties. For example, modifications to the pyrimidine or benzene ring can lead to compounds with enhanced binding affinity to specific targets or improved pharmacokinetic profiles.

The synthetic accessibility of 2-(Pyrimidin-2-yloxy)benzonitrile is another factor contributing to its popularity in research laboratories. The compound can be synthesized through several well-established routes, including nucleophilic aromatic substitution reactions and coupling reactions involving aryl halides and pyrimidine nucleophiles. These synthetic methods are scalable and can be adapted for large-scale production if needed.

In conclusion, 2-(Pyrimidin-2-yloxy)benzonitrile (CAS No. 1159822-29-3) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features, combined with its diverse biological activities, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1159822-29-3)2-(Pyrimidin-2-yloxy)benzonitrile
A920872
Purity:99%
Quantity:5g
Price ($):353.0
Email